Thermal Stability & Processability: A 19 °C Elevation in Melting Point Relative to the Non-Fluorinated Core
The introduction of the 6-trifluoromethyl group significantly increases the compound's melting point relative to the non-fluorinated imidazo[1,2-a]pyridine-2-carboxylic acid scaffold. This change reflects altered crystal lattice energy and molecular packing, which directly impacts solid-state handling, purification, and formulation [1][2].
| Evidence Dimension | Melting Point (Tm) |
|---|---|
| Target Compound Data | 251–253 °C [1] |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine-2-carboxylic acid: 232–234 °C [2] |
| Quantified Difference | Elevation of approximately 19 °C |
| Conditions | Solid-state analysis; experimental melting point ranges as reported by chemical suppliers. |
Why This Matters
Higher thermal stability facilitates more robust downstream processing, reduces degradation risk during storage and reactions, and enables distinct purification strategies compared to the lower-melting non-fluorinated analog.
- [1] Fisher Scientific. (n.d.). 6-(Trifluormethyl)-imidazo-[1,2-a]-pyridin-2-carbonsäure Hydrat, 95 %, Thermo Scientific™. Retrieved from https://www.fishersci.de/ View Source
- [2] Fisher Scientific. (n.d.). Imidazo[1,2-a]pyridine-2-carboxylic acid monohydrate, 97%. Retrieved from https://www.fishersci.ca/ View Source
